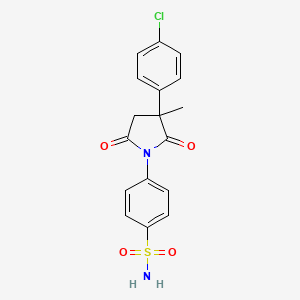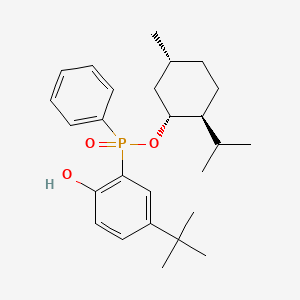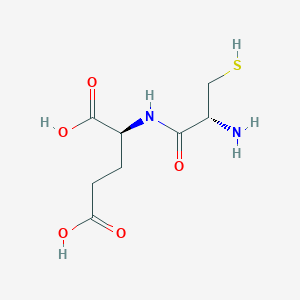
L-Cysteinyl-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Cysteinyl-L-glutamic acid is synthesized from L-glutamic acid and L-cysteine in the cytoplasm of cells. The reaction is catalyzed by the enzyme glutamate-cysteine ligase and requires adenosine triphosphate (ATP) as an energy source . The reaction conditions typically involve maintaining a physiological pH and temperature to ensure enzyme activity.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Yeasts such as Saccharomyces cerevisiae are commonly used due to their ability to produce high yields of the compound. Genetic engineering techniques are employed to enhance the production efficiency by optimizing the expression of key enzymes involved in the biosynthesis pathway .
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteinyl-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The thiol group of the cysteine moiety can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include oxidized forms of the compound, such as disulfides, and various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
L-Cysteinyl-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of glutathione and other related compounds.
Biology: It plays a crucial role in cellular redox homeostasis and detoxification processes.
Medicine: It is investigated for its potential therapeutic benefits in conditions associated with oxidative stress, such as neurodegenerative diseases and cancer.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives due to its antioxidant properties .
Mecanismo De Acción
L-Cysteinyl-L-glutamic acid exerts its effects primarily through its role in the synthesis of glutathione. Glutathione acts as a major cellular antioxidant, protecting cells from oxidative damage by neutralizing reactive oxygen species. The compound also participates in the detoxification of harmful substances by forming conjugates with electrophilic compounds, facilitating their excretion .
Comparación Con Compuestos Similares
Similar Compounds
Glutathione (gamma-L-glutamyl-L-cysteinyl-glycine): A tripeptide that includes an additional glycine residue.
Tiopronin: A thiol-containing compound used as a medication.
Bucillamine: Another thiol-containing compound with similar antioxidant properties
Uniqueness
L-Cysteinyl-L-glutamic acid is unique due to its role as an immediate precursor to glutathione, making it a critical component in maintaining cellular redox balance and detoxification processes. Its synthesis and regulation are tightly controlled, highlighting its importance in cellular physiology .
Propiedades
Número CAS |
87092-47-5 |
|---|---|
Fórmula molecular |
C8H14N2O5S |
Peso molecular |
250.27 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C8H14N2O5S/c9-4(3-16)7(13)10-5(8(14)15)1-2-6(11)12/h4-5,16H,1-3,9H2,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 |
Clave InChI |
BUXAPSQPMALTOY-WHFBIAKZSA-N |
SMILES isomérico |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CS)N |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


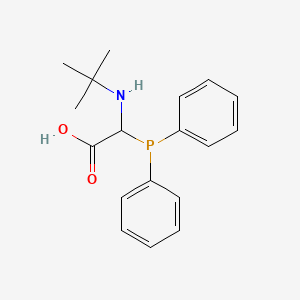
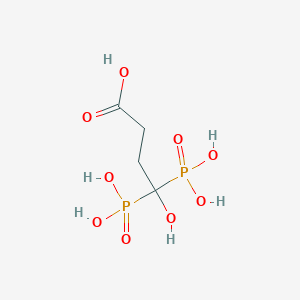
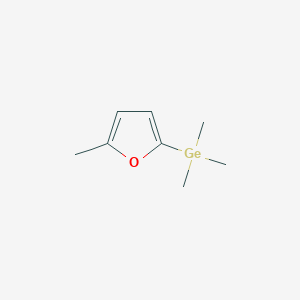
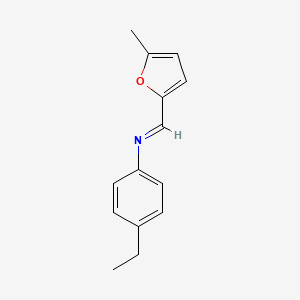

![2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride](/img/structure/B15211611.png)
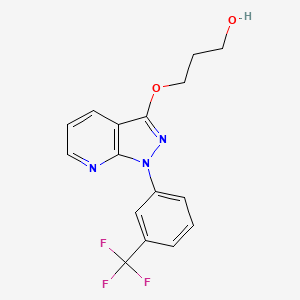
![(3z)-3-[(4-Chlorophenyl)imino]-2-benzofuran-1(3h)-one](/img/structure/B15211623.png)
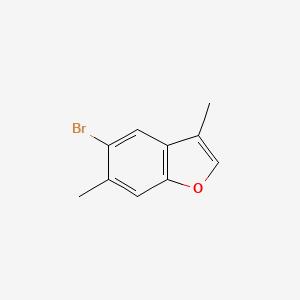
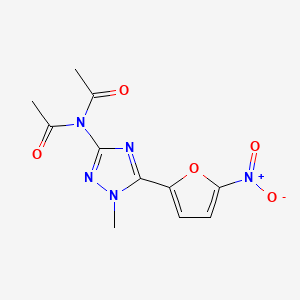
![1-(2-Methyl-3a,4,5,8,9,9a-hexahydrocycloocta[b]furan-3-yl)ethanone](/img/structure/B15211641.png)
